REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:14]=[C:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])([O-])=O>CO>[NH2:2][C:5]1[CH:14]=[C:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
ADDITION
|
Details
|
iron dust (17.5 g) was added portionwise over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
did not exceed 50° C
|
Type
|
TEMPERATURE
|
Details
|
After 15 minutes of cooling
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
ADDITION
|
Details
|
Dichloromethane was added
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with further dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (magnesium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallisation from ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |